![molecular formula C18H19FN4O B6445343 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2549034-93-5](/img/structure/B6445343.png)
3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a nitrile group (-CN), a fluoro group (-F), a pyrazine group, and a piperidine ring. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, nitrile groups can be introduced using a Sandmeyer reaction or a dehydration reaction. The fluoro group could potentially be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a nitrile group, a fluoro group, a pyrazine group, and a piperidine ring would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitrile group is typically quite reactive and can undergo a variety of reactions, including hydrolysis, reduction, and addition reactions. The fluoro group is generally quite stable but can be displaced in nucleophilic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitrile group could increase the compound’s polarity, potentially making it more soluble in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
- Role of 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile :
- Role of the Compound :
Suzuki–Miyaura Coupling
Hydromethylation via Protodeboronation
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is c-Met kinase . c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it . This binding causes receptor dimerisation and autophosphorylation of tyrosines 1234 and 1235 . The compound’s interaction with c-Met kinase helps to analyze the molecular features which contribute to a high inhibitory activity .
Biochemical Pathways
The compound affects the c-Met signaling pathway. When the compound binds to c-Met, it inhibits the activation of the pathway, thereby affecting downstream effects . .
Result of Action
The result of the compound’s action is the inhibition of c-Met kinase activity . This inhibition can potentially affect various cellular processes that are regulated by c-Met, including cell growth and survival .
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety information .
properties
IUPAC Name |
3-fluoro-4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c19-17-9-15(10-20)1-2-16(17)12-23-7-3-14(4-8-23)13-24-18-11-21-5-6-22-18/h1-2,5-6,9,11,14H,3-4,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKGGIMHDRUFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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